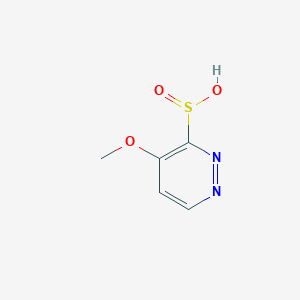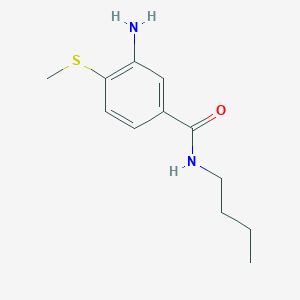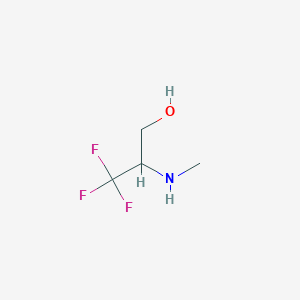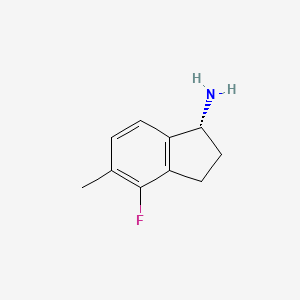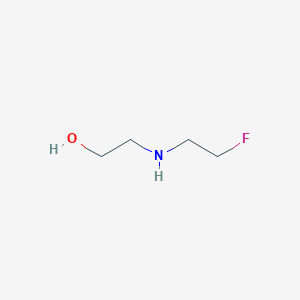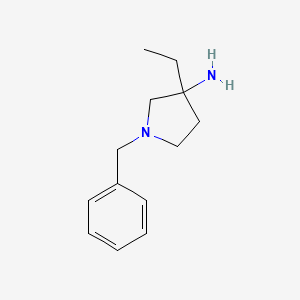
1-Benzyl-3-ethylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-ethylpyrrolidin-3-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with benzyl and ethyl groups. One common method involves the alkylation of pyrrolidine with benzyl chloride and ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1-Benzyl-3-ethylpyrrolidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by interacting with receptors such as the dopamine and serotonin receptors. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and pain perception .
Comparación Con Compuestos Similares
1-Benzyl-3-ethylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-methylpyrrolidin-3-amine: Similar in structure but with a methyl group instead of an ethyl group, leading to different pharmacological properties.
1-Benzyl-3-phenylpyrrolidin-3-amine: Contains a phenyl group, which can significantly alter its biological activity and chemical reactivity.
1-Benzyl-3-hydroxy-pyrrolidin-3-amine: The presence of a hydroxyl group can enhance its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-benzyl-3-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3 |
Clave InChI |
DMCHUIKZIOTHEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCN(C1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



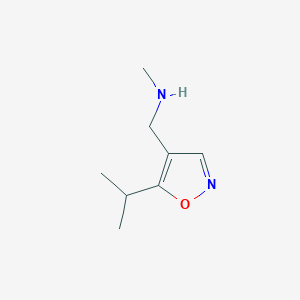
![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
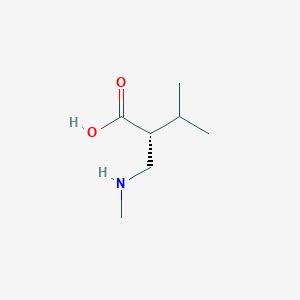
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)

![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
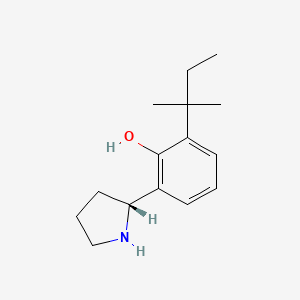
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
